molecular formula C15H23N3O3 B5369625 1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B5369625
M. Wt: 293.36 g/mol
InChI Key: HHCTZBMRGCVEOW-UHFFFAOYSA-N
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Description

1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine ring, and an acetyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves the condensation of piperidine-4-carboxylic acid with 5-tert-butyl-1,2-oxazole-3-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetyl group and oxazole ring contribute to its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-acetyl-N-(5-tert-butyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10(19)18-7-5-11(6-8-18)14(20)16-13-9-12(21-17-13)15(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCTZBMRGCVEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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